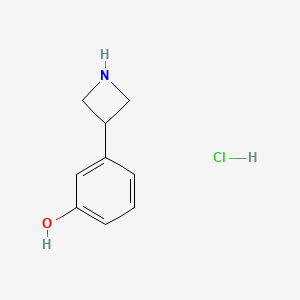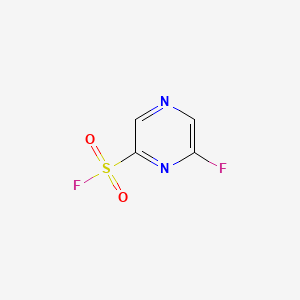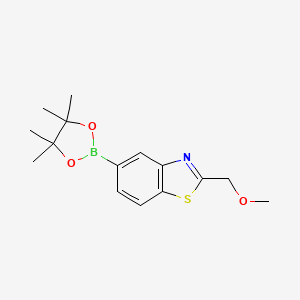
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Vorbereitungsmethoden
The synthesis of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.
Analyse Chemischer Reaktionen
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole core to dihydrobenzothiazole derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole depends on its specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole include:
2-(Methoxymethyl)-1,3-benzothiazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
2-(Methoxymethyl)-5-bromo-1,3-benzothiazole: Contains a bromine atom instead of the boronic ester group, leading to different reactivity in substitution and coupling reactions.
The unique combination of the methoxymethyl and boronic ester groups in this compound provides it with distinct reactivity and versatility in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H20BNO3S |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H20BNO3S/c1-14(2)15(3,4)20-16(19-14)10-6-7-12-11(8-10)17-13(21-12)9-18-5/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
OYYMDGDBWJPABG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


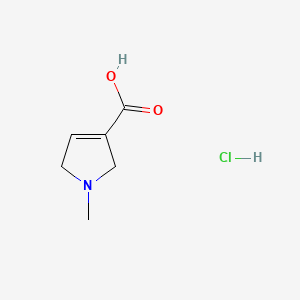
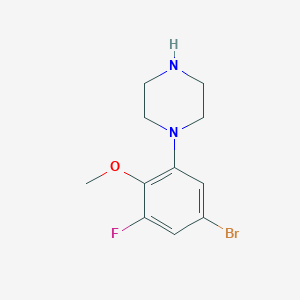
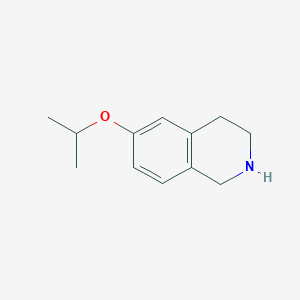
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
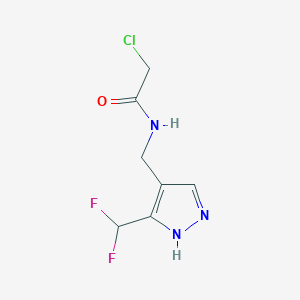
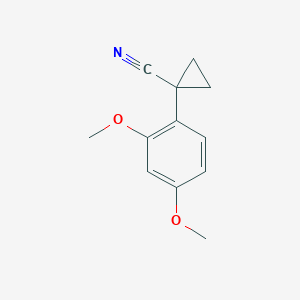
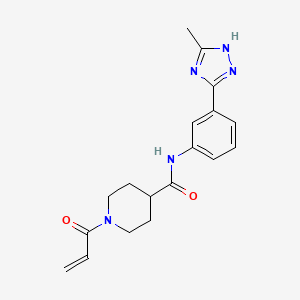

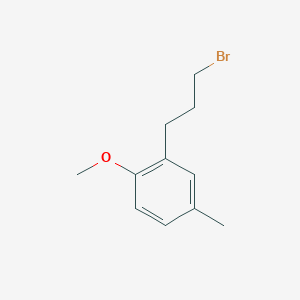
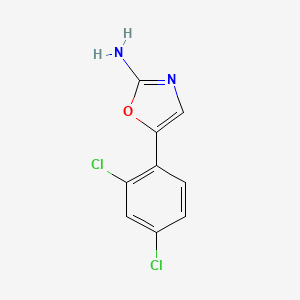

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
